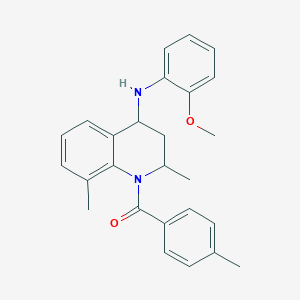![molecular formula C21H21NO2 B5016568 3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone](/img/structure/B5016568.png)
3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone, commonly known as DMABF, is a synthetic organic compound that belongs to the class of furanones. DMABF exhibits potent biological activities and has been extensively studied for its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of DMABF is not fully understood. However, it is believed that DMABF exerts its biological activities through the inhibition of various enzymes and signaling pathways. DMABF has been shown to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis and energy metabolism. DMABF also inhibits the activity of various cancer-related signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
DMABF exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell wall synthesis and energy metabolism. DMABF also exhibits anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, DMABF has been shown to exhibit neuroprotective and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
DMABF exhibits various advantages and limitations for lab experiments. One of the main advantages of DMABF is its potent biological activity against various bacterial and fungal strains, including drug-resistant strains. DMABF also exhibits anticancer activity and has been shown to inhibit the proliferation of cancer cells. However, one of the main limitations of DMABF is its relatively low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.
Zukünftige Richtungen
There are various future directions for the study of DMABF. One potential direction is the development of DMABF-based antibacterial and antifungal agents for the treatment of drug-resistant infections. Another potential direction is the development of DMABF-based anticancer agents for the treatment of various cancers. Additionally, further studies are needed to elucidate the mechanism of action of DMABF and to identify its potential targets in various biological systems.
Synthesemethoden
DMABF can be synthesized through a multistep process involving the condensation of 4-(dimethylamino)benzaldehyde and 3,4-dimethylphenylacetic acid. The resulting intermediate is then subjected to cyclization in the presence of a strong acid catalyst to yield DMABF. The purity and yield of DMABF can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DMABF has been extensively studied for its potential applications in various scientific fields including medicinal chemistry, biochemistry, and pharmacology. DMABF exhibits potent antibacterial, antifungal, and antitumor activities. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. DMABF also exhibits anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, DMABF has been shown to exhibit neuroprotective and anti-inflammatory activities.
Eigenschaften
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(3,4-dimethylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-14-5-8-17(11-15(14)2)20-13-18(21(23)24-20)12-16-6-9-19(10-7-16)22(3)4/h5-13H,1-4H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGPSCIUEDALPN-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5016494.png)
![2,3-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5016502.png)
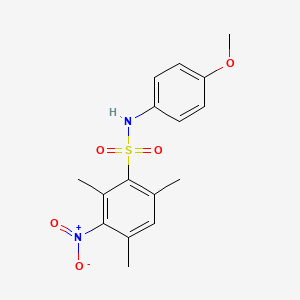
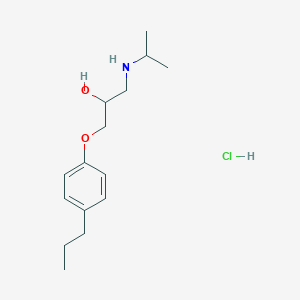
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[3-(methylthio)propanoyl]-3-piperidinol](/img/structure/B5016514.png)
![ethyl 7a-(4-ethylphenyl)-2,7-dioxo-7,7a-dihydronaphtho[2,3-b]oxirene-1a(2H)-carboxylate](/img/structure/B5016520.png)
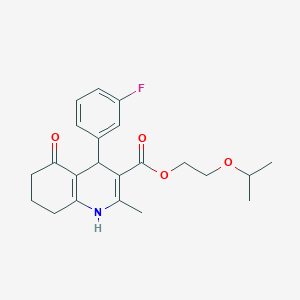
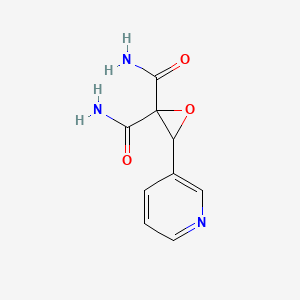

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine](/img/structure/B5016556.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5016562.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5016570.png)
![{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5016584.png)
